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Compound of Interest

Compound Name: (2,4-Difluorophenyl)methanethiol

Cat. No.: B062599

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a
fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal
chemistry and materials science. The presence of two fluorine atoms on the phenyl ring
significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,
making it a valuable building block in the design of novel compounds with potential biological
activity. This technical guide provides a comprehensive overview of the chemical structure,
properties, and synthesis of (2,4-Difluorophenyl)methanethiol, compiled from available data.

Chemical Structure and Identifiers

The chemical structure of (2,4-Difluorophenyl)methanethiol consists of a 2,4-difluorobenzyl
group attached to a sulfhydryl (thiol) group.
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Identifier Value

IUPAC Name (2,4-difluorophenyl)methanethiol
2,4-Difluorobenzyl mercaptan,

Synonyms ) )
Benzenemethanethiol, 2,4-difluoro-

CAS Number 170924-51-3[1]

Molecular Formula C7HeF2S[1]

Molecular Weight 160.18 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1CS)F)F

inChi INChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-

n
3,10H,4H2

InChiKey OVVKITNMPZZCSS-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for the physical properties of (2,4-Difluorophenyl)methanethiol
are not readily available in the literature. However, some properties can be estimated based on
its structure and data from related compounds. The compound is described as a liquid at room
temperature.[1]

Property Value Source
Physical State Liquid [1]
Purity Typically =97.0% [1]
Boiling Point Not available -
Melting Point Not available -
Density Not available -

- Expected to be soluble in
Solubility _ Inferred
organic solvents.
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Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for (2,4-
Difluorophenyl)methanethiol is not publicly available. However, predicted spectra can be
generated using computational tools, and characteristic spectral features can be inferred from
the structure and data of analogous compounds.

Expected *H NMR Spectral Features:

e Aromatic Protons (CeHsF2): Complex multiplets in the aromatic region (typically & 6.8-7.5
ppm) showing coupling to each other and to the fluorine atoms.

» Methylene Protons (CHz): A doublet or triplet in the region of & 3.5-4.5 ppm, coupled to the
thiol proton.

e Thiol Proton (SH): A triplet or broad singlet in the region of & 1.5-2.5 ppm, coupled to the
methylene protons. The chemical shift and multiplicity can be concentration and solvent
dependent.

Expected 3C NMR Spectral Features:

» Aromatic Carbons (CeHsFz2): Multiple signals in the aromatic region (6 110-165 ppm).
Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

o Methylene Carbon (CHz): A signal in the aliphatic region (& 20-40 ppm).

Expected IR Spectral Features:

S-H Stretch: A weak absorption band around 2550-2600 cm™1.

C-H (aromatic) Stretch: Absorptions above 3000 cm~1.

C-H (aliphatic) Stretch: Absorptions between 2850-3000 cm™1.

C=C (aromatic) Stretch: Absorptions in the 1450-1600 cm~1 region.

C-F Stretch: Strong absorptions in the 1100-1300 cm~1 region.
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Expected Mass Spectrometry Features:
e Molecular lon (M*): A peak at m/z = 160.

o Fragment lons: Characteristic fragmentation patterns would include the loss of the thiol
group and fragmentation of the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of (2,4-Difluorophenyl)methanethiol is not
explicitly described in the available literature. However, a common and effective method for the
synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur
nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (2,4-
Difluorophenyl)methanethiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062599#2-4-difluorophenyl-methanethiol-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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